![molecular formula C19H25N5 B10872399 2-(3-benzyl-4-imino-5,6-dimethyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B10872399.png)
2-(3-benzyl-4-imino-5,6-dimethyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N,N-dimethylethanamine
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Overview
Description
N-[2-(3-Benzyl-4-imino-5,6-dimethyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethyl]-N,N-dimethylamine is a complex organic compound with a unique structure that combines a pyrrolo[2,3-d]pyrimidine core with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Benzyl-4-imino-5,6-dimethyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethyl]-N,N-dimethylamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the benzyl group and the imino functionality. The final step involves the alkylation of the ethyl group with N,N-dimethylamine under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Benzyl-4-imino-5,6-dimethyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethyl]-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(3-Benzyl-4-imino-5,6-dimethyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethyl]-N,N-dimethylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-Benzyl-4-imino-5,6-dimethyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethyl]-N,N-dimethylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are studied for their biological activity.
Benzyl-substituted pyrimidines: These compounds have similar substituents and are explored for their chemical properties.
Uniqueness
N-[2-(3-Benzyl-4-imino-5,6-dimethyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethyl]-N,N-dimethylamine is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C19H25N5 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(3-benzyl-4-imino-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C19H25N5/c1-14-15(2)24(11-10-22(3)4)19-17(14)18(20)23(13-21-19)12-16-8-6-5-7-9-16/h5-9,13,20H,10-12H2,1-4H3 |
InChI Key |
TWMBWOGGCQLXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)CC3=CC=CC=C3)CCN(C)C)C |
Origin of Product |
United States |
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